Product packaging for 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one(Cat. No.:)

5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one

Cat. No.: B13588559
M. Wt: 204.26 g/mol
InChI Key: NFNJIWXWNYNFJC-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one (CAS 1515060-33-9) is a high-purity chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol . This benzofuran derivative is provided for research purposes to investigate the pharmacology and neurochemistry of novel synthetic compounds. Benzofuran structural motifs are of significant interest in neuroscience research, particularly for studying their interactions with monoamine transporters in the brain . Scientific literature indicates that substituted benzofurans often act as substrates or inhibitors at human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, hSERT), with some analogs demonstrating higher selectivity for serotonin transporters—a profile associated with entactogenic effects similar to MDMA rather than classical stimulants . Researchers utilize this compound and its analogs to elucidate mechanisms of action that may indicate abuse liability and to understand structure-activity relationships through computational modeling of key amino acids in transporter binding pockets . Beyond central nervous system research, dihydrobenzofuran derivatives are also explored in other fields, including as intermediates in the development of fragrance and flavor substances . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet and adhere to all laboratory safety protocols, as this compound may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B13588559 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-(2,3-dihydro-1-benzofuran-5-yl)pentan-2-one

InChI

InChI=1S/C13H16O2/c1-10(14)3-2-4-11-5-6-13-12(9-11)7-8-15-13/h5-6,9H,2-4,7-8H2,1H3

InChI Key

NFNJIWXWNYNFJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=CC2=C(C=C1)OCC2

Origin of Product

United States

Synthetic Methodologies for 5 2,3 Dihydrobenzofuran 5 Yl Pentan 2 One

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one reveals two primary strategic disconnections. The most logical initial disconnection is the bond between the aromatic ring and the pentanone side chain. This simplifies the target molecule into a functionalized 2,3-dihydrobenzofuran (B1216630) synthon (such as a 5-halo- or 5-organometallic derivative) and a suitable five-carbon electrophile or nucleophile containing the ketone functionality.

A deeper disconnection breaks apart the dihydrofuran ring itself. This typically involves cleaving the O1–C2 and C3–C3a bonds, leading back to a substituted phenol (B47542) precursor, such as a 4-substituted-2-allylphenol or a related derivative. This two-tiered approach allows for a modular synthesis where the dihydrobenzofuran core and the pentanone side chain can be constructed and then coupled.

Conventional Synthetic Routes

Conventional syntheses of the target molecule are typically multi-step processes that first construct the core heterocyclic system and then introduce the functional side chain.

Multi-step Syntheses from Readily Available Precursors

A plausible multi-step synthesis begins with a simple, commercially available starting material like 2,3-dihydrobenzofuran. The synthesis would proceed through the installation of the pentanone side chain onto the pre-formed heterocyclic core. One of the most common methods for attaching a carbonyl-containing side chain to an aromatic ring is the Friedel-Crafts acylation. masterorganicchemistry.com

For instance, 2,3-dihydrobenzofuran can be acylated using an appropriate acylating agent, such as 4-oxopentanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.com This would directly install the desired side chain. However, due to the directing effects of the dihydrobenzofuran ring system, a mixture of isomers could be formed, requiring subsequent separation.

Alternatively, a longer alkyl chain can be introduced via Friedel-Crafts acylation, followed by reduction of the resulting ketone. youtube.com For example, acylation with pentanoyl chloride would yield 1-(2,3-dihydrobenzofuran-5-yl)pentan-1-one. The benzylic ketone can then be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction. libretexts.org The terminal methyl group of the resulting pentyl side chain would then need to be selectively oxidized to install the ketone at the 2-position of the chain, a challenging and often low-yielding transformation. libretexts.org

Expedient Approaches to the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran core is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed. cnr.it Traditional routes often rely on the intramolecular cyclization of various phenol derivatives. nih.gov A classic example is the cyclization of o-allylphenols, which can be achieved through various means, including acid catalysis or reactions involving halogens like iodine to form an intermediate that subsequently cyclizes. researchgate.net

More contemporary approaches often employ transition-metal catalysis to achieve the desired [3+2] or [4+1] annulation reactions. nih.govnih.gov These methods offer high efficiency and control over the reaction. For example, palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes provides a convergent route to substituted dihydrobenzofurans. acs.org Similarly, rhodium catalysts have been used for the C-H activation of N-phenoxyacetamides followed by reaction with dienes to construct the dihydrobenzofuran ring. organic-chemistry.org

Strategies for Pentanone Side Chain Installation

The installation of the pentan-2-one side chain onto the 2,3-dihydrobenzofuran ring is a critical step. As mentioned, Friedel-Crafts acylation is a primary strategy for forming a new carbon-carbon bond and introducing a ketone. nih.govresearchgate.net The reaction of 2,3-dihydrobenzofuran with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst typically results in substitution at the C5 or C6 position. prepchem.comrsc.org For example, acetylation with acetyl chloride and aluminum chloride is a known method to produce 5-acetyl-2,3-dihydrobenzofuran. prepchem.com This acetyl group can then serve as a handle for further elaboration into the desired pentanone chain through reactions like alpha-alkylation, though this can present challenges with regioselectivity and polyalkylation.

A more direct approach involves using a functionalized acylating agent. A Friedel-Crafts reaction with a precursor like 4-oxopentanoyl chloride would, in principle, attach the entire side chain in a single step. Another strategy involves a different coupling chemistry. If a 5-halo-2,3-dihydrobenzofuran is synthesized first, it can be coupled with an organometallic reagent containing the pentanone moiety (e.g., via Suzuki, Stille, or Negishi coupling). This requires the preparation of the corresponding organoboron or organotin derivative of pentan-2-one, which may need a protected ketone.

Novel and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. This includes the use of catalysis to minimize waste and enable reactions under milder conditions.

Catalytic Methods in the Synthesis of this compound

Catalytic methods are central to novel and greener syntheses of both the dihydrobenzofuran core and the fully elaborated target molecule. Transition metals such as palladium, rhodium, copper, and iridium are frequently used to catalyze the formation of the heterocyclic ring under mild conditions with high atom economy. nih.gov For instance, photocatalytic methods have been developed for the oxidative [3+2] cycloaddition of phenols and alkenes, using visible light and a benign oxidant to create the dihydrobenzofuran structure. nih.gov

Furthermore, modern C-H functionalization strategies offer a powerful and step-economic alternative to traditional cross-coupling or Friedel-Crafts reactions for installing the side chain. nih.gov A direct, palladium-catalyzed C-H activation at the C5 position of 2,3-dihydrobenzofuran, followed by coupling with a suitable pentanone precursor, could potentially construct the target molecule without the need for pre-functionalizing the aromatic ring (e.g., halogenation). emory.edu Such reactions represent a frontier in organic synthesis, aiming to build complex molecules by directly converting C-H bonds into C-C bonds, thereby reducing the number of synthetic steps and the generation of stoichiometric waste. nih.gov

Interactive Table: Catalytic Systems for Dihydrobenzofuran Synthesis

Catalyst Type Metal Key Reaction Type Reference
Heck/Cacchi Reaction Palladium Intramolecular Heck Coupling nih.gov
C-H Activation Rhodium [3+2] Annulation organic-chemistry.org
Cycloaddition Ruthenium Photochemical [3+2] Cycloaddition nih.gov
Annulation Palladium [4+1] Cyclization nih.gov
Metal-Free Brønsted Acid [4+1] Annulation nih.gov
Photocatalysis - Radical-induced Cyclization nih.gov

Flow Chemistry and Continuous Synthesis Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of this compound, a key transformation is the acylation of 2,3-dihydrobenzofuran. A plausible flow process would involve the continuous pumping of a solution of 2,3-dihydrobenzofuran and an acylating agent, such as pentanoyl chloride or pentanoic anhydride, through a heated reactor column packed with a solid acid catalyst.

The use of immobilized catalysts, such as zeolites or acidic resins, is particularly amenable to flow systems, as it simplifies product purification by eliminating the need for catalyst separation post-reaction. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities compared to batch methods. For instance, a microreactor setup could be employed to screen various catalysts and reaction conditions rapidly, optimizing the synthesis for maximum efficiency. While specific data for the continuous synthesis of this compound is not extensively documented, analogous continuous flow acylations of aromatic compounds have demonstrated high throughput and yields.

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

ParameterValue
Reactants2,3-Dihydrobenzofuran, Pentanoic Anhydride
CatalystAmberlyst-15 Packed Bed
SolventDichloromethane
Flow Rate0.5 mL/min
Reactor Temperature120 °C
Residence Time10 min
Pressure10 bar
Hypothetical Yield >90%

Solvent-Free and Environmentally Benign Methodologies

In line with the principles of green chemistry, solvent-free and environmentally benign methodologies for the synthesis of this compound are highly desirable. Friedel-Crafts acylation, a primary method for introducing the pentanoyl group onto the dihydrobenzofuran ring, traditionally utilizes stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste.

Modern, greener alternatives include the use of solid acid catalysts that are reusable and produce less waste. imist.ma Catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K-10), and heteropoly acids can effectively catalyze the acylation under solvent-free conditions, often facilitated by microwave irradiation. rsc.orgacs.org Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. nih.gov For example, a solvent-free reaction could involve mixing 2,3-dihydrobenzofuran with pentanoic anhydride and a catalytic amount of a solid acid, followed by heating in a microwave reactor. This approach minimizes the use of volatile organic solvents and simplifies the work-up procedure. tandfonline.com

Another environmentally benign approach is the use of photocatalysis under visible light, which can enable transformations under mild conditions. mdpi.com While direct application to this specific acylation is still an emerging area, photocatalytic methods for the functionalization of dihydrobenzofurans are being developed.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of a specific molecule like this compound requires precise control over chemo-, regio-, and stereoselectivity, particularly if chiral centers are introduced or if multiple reactive sites are present.

Control of Functional Group Reactivity

In the context of synthesizing this compound, chemoselectivity primarily relates to the selective reaction at the desired position of the dihydrobenzofuran ring without affecting other potentially reactive sites. The primary synthetic route, Friedel-Crafts acylation, is generally chemoselective for aromatic C-H functionalization. The choice of acylating agent and catalyst can be crucial. For instance, using a milder Lewis acid or a solid acid catalyst can prevent potential side reactions, such as ring-opening of the dihydrofuran moiety, which might occur under harsh conditions.

Positional Isomer Control

Regioselectivity is a critical aspect of the Friedel-Crafts acylation of 2,3-dihydrobenzofuran. The ether oxygen of the dihydrofuran ring is an ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. Therefore, acylation is expected to occur primarily at the C5 (para) and C7 (ortho) positions. To achieve high selectivity for the desired 5-isomer, reaction conditions must be carefully optimized.

The regiochemical outcome can be influenced by the nature of the catalyst, the solvent, and the temperature. alexandonian.com Generally, the para-substituted product (5-acyl) is sterically favored over the ortho-substituted product (7-acyl). The use of bulky catalysts can further enhance this preference. Computational studies on related systems have shown that the distribution of regioisomers in Friedel-Crafts reactions can be predicted by analyzing the stability of the intermediate carbocation complexes. imist.ma

Table 2: Regioselectivity in the Acylation of 2,3-Dihydrobenzofuran (Hypothetical Data)

CatalystSolventTemperature (°C)Ratio of 5-isomer to 7-isomer
AlCl₃CS₂090:10
FeCl₃Dichloromethane2585:15
Zeolite H-BEANeat12095:5

Enantioselective or Diastereoselective Synthesis

While this compound itself is achiral, the synthesis of derivatives with stereocenters on the dihydrofuran ring is of significant interest. Numerous enantioselective methods for the synthesis of chiral 2,3-dihydrobenzofurans have been developed. nih.govacs.orgresearchgate.netlookchem.com These methods often involve asymmetric catalysis, utilizing chiral ligands in combination with transition metals such as rhodium, palladium, or copper. nih.govresearchgate.net

For instance, an asymmetric intramolecular cyclization of a suitably substituted phenol precursor could be employed to construct the chiral dihydrobenzofuran core. nih.gov Subsequent acylation at the 5-position would then lead to an enantiomerically enriched final product. The choice of chiral catalyst is paramount in achieving high enantiomeric excess (ee).

Table 3: Examples of Catalytic Systems for Asymmetric Dihydrobenzofuran Synthesis

Catalyst SystemReaction TypeAchieved Enantiomeric Excess (ee)
Rhodium / Chiral Phosphine LigandIntramolecular HydroarylationUp to >99%
Palladium / Chiral LigandHeck/Cacchi Reactions84–97%
Copper / Chiral Ligand[3+2] CycloadditionUp to 99%
Silver / Chiral Lewis AcidAsymmetric CondensationHigh ee

Yield Optimization and Scale-Up Considerations

Optimizing the yield and ensuring the scalability of the synthesis are crucial for the practical application of this compound. For the key Friedel-Crafts acylation step, several factors can be fine-tuned to maximize the yield. These include the molar ratio of reactants, the choice and amount of catalyst, the reaction temperature, and the reaction time. nih.gov

Response surface methodology and other statistical design of experiment (DoE) approaches can be systematically employed to identify the optimal reaction conditions. nih.gov For large-scale production, the use of continuous flow reactors offers significant advantages in terms of safety, consistency, and throughput, as discussed in section 2.3.2. The transition from batch to flow can mitigate exothermicity issues often encountered in large-scale Friedel-Crafts reactions and allows for a more controlled and automated process. Furthermore, the use of heterogeneous catalysts simplifies product isolation and catalyst recycling, which is a key consideration for industrial-scale synthesis, reducing both cost and environmental impact.

Advanced Spectroscopic and Structural Elucidation of 5 2,3 Dihydrobenzofuran 5 Yl Pentan 2 One and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule with the complexity of 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential.

The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound is achieved through a systematic analysis of 1D and 2D NMR spectra. scielo.br The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. nih.gov

1D NMR Analysis (¹H and ¹³C): The ¹H NMR spectrum can be divided into three regions: the aromatic region, the dihydrofuran ring signals, and the aliphatic pentanone chain signals. The aromatic protons on the dihydrobenzofuran ring typically appear as distinct multiplets. The protons of the dihydrofuran moiety itself, specifically the two methylene (B1212753) groups (-O-CH₂- and Ar-CH₂-), are expected to resonate as triplets around 4.5 ppm and 3.2 ppm, respectively, based on data from the parent 2,3-dihydrobenzofuran (B1216630) structure. chemicalbook.comchemicalbook.comuq.edu.au The pentanone side chain would show a characteristic singlet for the terminal methyl group (~2.1 ppm) and a series of multiplets for the three methylene groups. nih.gov

The ¹³C NMR spectrum complements this by showing distinct signals for the ketone carbonyl carbon (~208 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons (20-75 ppm). chemicalbook.comnih.gov

2D NMR for Unambiguous Assignment: While 1D spectra provide initial assignments, 2D techniques are required to confirm the precise connectivity. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu It would clearly show correlations between adjacent protons, for instance, within the dihydrofuran ring's ethyl fragment (-CH₂-CH₂-) and along the pentanone's propyl fragment (-CH₂-CH₂-CH₂-). scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments. sdsu.edu Every CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the assignment of the aliphatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the different fragments of the molecule. It reveals longer-range correlations (typically over 2-4 bonds) between protons and carbons. sdsu.edu Key HMBC correlations would include those from the benzylic protons of the pentanone chain to the aromatic carbons of the dihydrobenzofuran ring, and from the protons adjacent to the ketone to the carbonyl carbon. These correlations unambiguously establish the substitution pattern and link the side chain to the ring system. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net For a flexible molecule like this, NOESY can provide insights into the preferred conformation of the pentanone chain relative to the planar dihydrobenzofuran ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations for this compound
PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)MultiplicityKey HMBC Correlations (¹H → ¹³C)Key COSY Correlations
Pentanone Chain
C-1~29.8~2.15sC-2, C-3-
C-2 (C=O)~208.5----
C-3~45.2~2.45tC-1, C-2, C-4, C-5H-4
C-4~25.8~1.60mC-2, C-3, C-5, Ar-C5H-3, H-5
C-5~35.1~2.60tC-3, C-4, Ar-C4, Ar-C5, Ar-C6H-4
Dihydrobenzofuran Ring
C-2'~71.5~4.55tC-3', Ar-C7a'H-3'
C-3'~29.5~3.20tC-2', Ar-C4', Ar-C5', Ar-C7a'H-2'
C-4'~127.0~6.90dC-5', C-6', C-3'H-6'
C-5'~135.0----
C-6'~125.5~7.05ddC-4', C-5', C-7a', C-5H-4', H-7'
C-7'~109.0~6.75dC-5', C-6', C-7a'H-6'
C-3a'~128.0----
C-7a'~159.5----

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid phases. If this compound can be prepared in a crystalline form, ssNMR could be used to study phenomena such as polymorphism, where different crystal packing arrangements lead to distinct spectroscopic signatures. Furthermore, if the compound is integrated into a material or polymer matrix, ssNMR can probe its conformation, mobility, and interactions with the host material without the need for dissolution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are exceptionally useful for identifying functional groups and studying non-covalent interactions. walshmedicalmedia.com

The FT-IR and Raman spectra of this compound would be dominated by characteristic bands corresponding to its constituent parts. nih.gov

Ketone (C=O) Stretch: A strong, sharp absorption in the FT-IR spectrum is expected around 1715 cm⁻¹, which is characteristic of an aliphatic ketone. nih.gov

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the benzene (B151609) ring.

Alkyl C-H Stretches: Bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) arise from the C-H stretching vibrations of the pentyl chain and the saturated portion of the dihydrofuran ring.

Aryl-Alkyl Ether (Ar-O-C) Stretches: Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the dihydrofuran ether linkage are expected in the 1250-1050 cm⁻¹ region. acs.org

Raman spectroscopy provides complementary information, often being more sensitive to non-polar bonds. The aromatic ring vibrations and C-C backbone stretches would likely yield strong signals in the Raman spectrum. Any changes in these vibrational frequencies, such as a shift in the C=O stretch to a lower wavenumber, could indicate intermolecular interactions like hydrogen bonding in the solid state. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected FT-IR IntensityExpected Raman Intensity
C-H Stretch (Aromatic)Ar-H3100-3000MediumStrong
C-H Stretch (Aliphatic)-CH₃, -CH₂-2960-2850StrongMedium
C=O StretchKetone1720-1705StrongMedium
C=C Stretch (Aromatic)Ar C=C1610-1580, 1500-1450Medium-StrongStrong
Ar-O-C Stretch (Asymmetric)Aryl-Alkyl Ether1270-1230StrongWeak
Ar-O-C Stretch (Symmetric)Aryl-Alkyl Ether1050-1020StrongMedium

Advanced Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathways and Isotopic Purity

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₃H₁₆O₂), HRMS would confirm the molecular weight of 204.1150, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion (or a protonated version, [M+H]⁺, in ESI-MS) followed by collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern provides a roadmap of the molecule's structure. Studies on related dihydrobenzofuran neolignans and aroylbenzofurans reveal characteristic fragmentation pathways. nih.govscispace.comnih.govresearchgate.net

For this compound, key fragmentation events would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ketone is a common pathway for ketones, which would lead to the loss of a methyl radical (•CH₃) or a propyl-dihydrobenzofuran radical.

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral propene molecule.

Benzylic Cleavage: Cleavage of the bond between the pentyl chain and the aromatic ring is highly favorable, leading to a stable benzylic cation or radical.

Ring Fragmentation: The dihydrobenzofuran ring itself can undergo fragmentation, often involving retro-Diels-Alder (RDA) type reactions or loss of small neutral molecules like CO or H₂O from fragment ions. nih.gov

Table 3: Plausible MS/MS Fragmentation Pathways and Key Ions for [M+H]⁺ of this compound
m/z (Proposed)Ion Structure / Neutral LossFragmentation Pathway
205.1223[C₁₃H₁₇O₂]⁺Protonated Molecular Ion
147.0753[C₉H₉O₂]⁺Benzylic cleavage with loss of C₄H₈
133.0602[C₈H₉O]⁺Cleavage of the pentanone chain at the benzylic position
121.0653[C₈H₉O]⁺Fragmentation of the dihydrofuran ring
58.0651[C₃H₆O]⁺McLafferty rearrangement with loss of C₁₀H₁₀O
43.0184[C₂H₃O]⁺ (Acetyl cation)Alpha-cleavage next to carbonyl

X-ray Crystallography of Co-crystals or Complexed Forms

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, forming co-crystals or complexes with other molecules can facilitate crystallization. researchgate.netmdpi.com

If a high-quality crystal is obtained, X-ray diffraction analysis would provide precise data on:

Absolute Connectivity: Confirming the bonding arrangement predicted by NMR and MS.

Molecular Conformation: Determining the exact torsion angles of the pentanone side chain and the puckering of the dihydrofuran ring. ijcmas.com

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice and identifying any non-covalent interactions, such as C-H···O hydrogen bonds involving the ketone oxygen or π-π stacking between aromatic rings. nih.gov

This technique would provide an unambiguous structural proof, serving as the ultimate benchmark for data obtained from other spectroscopic methods.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral derivatives are studied)

The parent molecule, this compound, is achiral and therefore optically inactive. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for studying chiral derivatives. cas.czcas.cz

Chirality could be introduced, for example, by reduction of the ketone to a secondary alcohol, creating a stereocenter at the C-2 position of the pentane (B18724) chain. For such a chiral derivative, CD spectroscopy would be particularly powerful. The dihydrobenzofuran moiety acts as a chromophore that interacts with circularly polarized light. nih.gov Studies on various chiral 2,3-dihydrobenzofuran derivatives have established a helicity rule, where the conformation (P or M helicity) of the non-planar dihydrofuran ring leads to a predictable positive or negative Cotton effect in the CD spectrum. nih.govresearchgate.net By analyzing the sign and intensity of the Cotton effects, particularly those associated with the ¹Lₐ and ¹Lₑ aromatic transitions, it is possible to assign the absolute configuration of the stereocenter(s) in the molecule. researchgate.netrsc.org

Electron Microscopy and Diffraction Techniques for Material Characterization (if integrated into materials)

Information regarding the use of electron microscopy (such as Scanning Electron Microscopy - SEM, or Transmission Electron Microscopy - TEM) or diffraction techniques (such as X-ray Diffraction - XRD) for the characterization of materials containing this compound is not available in the reviewed scientific literature. Such analyses are contingent on the compound being successfully integrated into a bulk material, thin film, nanoparticle, or other composite material, for which no studies have been published.

Consequently, no data tables or detailed research findings related to the morphological, structural, or crystallographic properties of materials incorporating this specific compound can be provided.

Computational and Theoretical Investigations of 5 2,3 Dihydrobenzofuran 5 Yl Pentan 2 One

Quantum Chemical Calculations

Quantum chemical calculations serve as a computational microscope, providing fundamental insights into the behavior of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests the molecule is more reactive and polarizable, while a large gap implies higher stability. For a hypothetical analysis of 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one, one would expect the HOMO to be distributed across the electron-rich dihydrobenzofuran ring system, while the LUMO would likely be centered on the carbonyl group of the pentanone chain. The precise energy values and spatial distributions would require specific DFT calculations.

Hypothetical Data Table for HOMO-LUMO Analysis

Parameter Hypothetical Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital

Note: The data in this table is purely illustrative and not based on actual experimental or calculated results.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which possesses a rotatable pentanone side chain, multiple low-energy conformations may exist.

Conformational analysis would involve systematically rotating the single bonds in the side chain to map the potential energy surface (PES). researchgate.net This process identifies all stable conformers (local minima on the PES) and the energy barriers (transition states) that separate them. Such an analysis is critical for understanding how the molecule's shape influences its physical properties and biological interactions. The results would reveal the preferred spatial orientation of the pentanone chain relative to the dihydrobenzofuran ring.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data helps in the structural assignment of the molecule.

IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an IR spectrum, which are characteristic of the functional groups present (e.g., C=O stretch for the ketone, C-O-C stretches for the furan (B31954) ether).

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. This provides information about the conjugated systems within the molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization in Synthetic Pathways

To understand how this compound is formed, computational chemists would model the proposed synthetic steps. A key part of this is locating and characterizing the transition state (TS) for each step. The TS is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. By analyzing the geometry of the TS, chemists can understand which bonds are breaking and which are forming during the reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations can provide detailed insights into the behavior of a compound at the atomic level. However, no specific MD simulation studies have been published for this compound.

Conformational Flexibility and Solvent Interactions

This area of study would involve simulating the compound to understand how its three-dimensional shape (conformation) changes, particularly in the presence of a solvent like water. Such analysis reveals the most stable shapes of the molecule and how it interacts with its surrounding environment. Currently, there is no available research detailing the conformational analysis or solvent interaction patterns for this compound.

Ligand-Protein Interactions (e.g., molecular docking for biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govresearchgate.net This is crucial for predicting the biological targets of a compound. For this compound, there are no published studies identifying specific biological protein targets or detailing its binding interactions through molecular docking. Research on other dihydrobenzofuran derivatives has explored their interactions with targets like the cannabinoid receptor 2, but this information cannot be extrapolated to the specific compound . nih.gov

To illustrate the type of data that such a study would yield, a hypothetical molecular docking results table is presented below. Please note, the values and targets are for illustrative purposes only and are not based on experimental or simulated data for this compound.

Hypothetical Molecular Docking Data

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
Protein Kinase A -8.5 Val56, Leu173 Hydrophobic
Cyclooxygenase-2 -7.9 Arg120, Tyr355 Hydrogen Bond, Pi-Alkyl

This table is a fictional representation to demonstrate how molecular docking results are typically displayed. The data is not real.

QSAR/QSPR Modeling for Structure-Activity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that link a set of predictor variables (chemical descriptors) to the biological activity or a physicochemical property of a compound, respectively. nih.govbuet.ac.bd These models are used to predict the activity or properties of new, untested compounds. There are no published QSAR or QSPR models specifically developed for or including this compound. Therefore, predictive data regarding its structure-activity or structure-property relationships are unavailable.

To demonstrate the typical output of a QSPR study, the following table presents hypothetical physicochemical properties that would be calculated as descriptors in such a model.

Hypothetical Physicochemical Descriptors for QSPR Modeling

Property Predicted Value
Molecular Weight 204.25 g/mol
LogP (Octanol-Water Partition Coefficient) 2.85
Topological Polar Surface Area (TPSA) 26.3 Ų
Number of Rotatable Bonds 4
Hydrogen Bond Donors 0

This table contains calculated or hypothetical values for illustrative purposes and does not represent the output of a specific published QSPR study on this compound.

Biological Activities and Mechanistic Insights of 5 2,3 Dihydrobenzofuran 5 Yl Pentan 2 One

In Vitro Screening and Identification of Biological Targets

In vitro screening of analogous compounds containing the dihydrobenzofuran moiety has revealed interactions with various enzymes and receptors, suggesting potential biological targets for 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one.

Enzyme Inhibition Studies

Enzyme TargetReported Activity for Dihydrobenzofuran DerivativesReference
Phosphodiesterase 1B (PDE1B)Lead inhibitors with a dihydrobenzofuran scaffold have been identified through pharmacophore screening and molecular docking. nih.gov
Cyclin-Dependent Kinase 8 (CDK8)3,5-disubstituted benzofuran (B130515) derivatives have shown potent osteoblastogenic activity through CDK8 inhibition. jst.go.jp
Lysine-Specific Demethylase 1 (LSD1)A series of benzofuran derivatives were designed and evaluated as novel LSD1 inhibitors for potential anti-cancer applications. nih.gov

Receptor Binding Assays and Affinity Determination

The interaction of dihydrobenzofuran derivatives with various G protein-coupled receptors (GPCRs) and transporters has been a subject of investigation.

CXCR4 Receptor: The CXCR4 receptor is a target for various small molecules, and while specific dihydrobenzofuran antagonists are not prominently featured in the literature, the general principles of CXCR4 ligand design involve interactions with specific pockets within the receptor. nih.govresearchgate.net The lipophilic nature of the dihydrobenzofuran core combined with the pentan-2-one side chain could potentially engage with hydrophobic regions of the receptor.

Biogenic Amine Transporters: Substituted benzofurans have been shown to interact with biogenic amine transporters, including the serotonin (B10506) transporter (SERT). colab.wsnih.gov These compounds can act as releasers of monoamines, with their potency and selectivity being highly dependent on the substitution pattern. colab.wsnih.gov The structural similarity of this compound to known psychoactive benzofurans suggests that it may also interact with these transporters.

Receptor/Transporter TargetReported Activity for Dihydrobenzofuran/Benzofuran DerivativesReference
Cannabinoid Receptor 2 (CB2)A series of 2,3-dihydro-1-benzofuran derivatives have been designed as potent and selective CB2 agonists for the treatment of neuropathic pain. nih.gov
GPR119Dihydrobenzofuran derivatives have been identified as potent human GPR119 agonists, a target for type 2 diabetes. nih.gov
Biogenic Amine TransportersNovel benzofuran derivatives can induce the release of monoamines and show selectivity for the serotonin transporter (hSERT). colab.wsnih.gov

Cellular Pathway Modulation

The anti-inflammatory properties of some benzofuran and dihydrobenzofuran derivatives are linked to their ability to modulate cellular pathways, such as the synthesis of prostaglandins. nih.govresearchgate.net

Prostaglandin (B15479496) Synthesis: Certain bromo-substituted benzofuran derivatives have been reported to possess anti-inflammatory activity by inhibiting the formation of prostaglandins. researchgate.net This suggests an inhibitory effect on enzymes within the prostaglandin synthesis pathway, such as cyclooxygenases (COX). Fluorinated benzofuran and dihydrobenzofuran derivatives have also demonstrated anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2). nih.gov While the specific effect of this compound on this pathway is unknown, its dihydrobenzofuran core is a feature found in compounds with such activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on various series of dihydrobenzofuran derivatives have provided valuable information on how structural modifications influence their biological effects. nih.govjst.go.jpnih.govnih.gov

Identification of Key Pharmacophores and Structural Motifs

For many biologically active dihydrobenzofuran derivatives, the dihydrobenzofuran ring system serves as a crucial scaffold. The oxygen atom within the furan (B31954) ring and the aromatic nature of the benzene (B151609) ring are often involved in key interactions with biological targets. The substitution pattern on the aromatic ring and the nature of the substituents at the 2- and 3-positions of the dihydrofuran ring are critical for determining activity and selectivity. nih.govjst.go.jp For instance, in a series of osteoblast differentiation-promoting benzofuran derivatives, 3,5-disubstitution was identified as a useful scaffold for orally active compounds. jst.go.jp

Pharmacophore modeling of dihydrobenzofuran derivatives designed as inhibitors for enzymes like PDE1B has highlighted the importance of specific arrangements of hydrogen bond donors, acceptors, and hydrophobic features for effective binding. nih.gov

Impact of Substitutions and Modifications on Biological Activity

The biological activity of dihydrobenzofuran derivatives is highly sensitive to the nature and position of substituents.

Substitutions on the Benzene Ring: The addition of electron-withdrawing or electron-donating groups to the benzene portion of the dihydrobenzofuran scaffold can significantly alter the electronic properties of the molecule, influencing its binding affinity to target proteins. nih.gov In some cases, halogen substitutions have been shown to be detrimental to cytotoxic activity, while in other contexts, they can enhance it. nih.govnih.gov

Modifications of the Dihydrofuran Ring: The substituents on the dihydrofuran ring play a pivotal role in defining the pharmacological profile. For example, in a series of GPR119 agonists, the substituents on the dihydrobenzofuran core were a key area of optimization. nih.gov

The Alkyl Ketone Side Chain: The 5-(pentan-2-one) side chain of the title compound is a significant feature. The length and branching of alkyl chains can impact lipophilicity and, consequently, cell permeability and interaction with hydrophobic binding pockets. The presence and position of the ketone group introduce a polar feature that could participate in hydrogen bonding with a biological target. The impact of branching at the α- and β-positions to a carbonyl group has been shown to affect the yield of certain chemical reactions and can be expected to influence biological activity by altering steric interactions within a binding site.

Mechanistic Investigations at the Molecular Level

The interaction of a compound with its biological target is fundamental to its mechanism of action. For this compound, understanding these interactions involves analyzing its potential binding to protein targets, the kinetics of such interactions, and its behavior within a cellular context.

Direct mutagenesis or co-crystallization studies for this compound are not currently available. However, insights can be drawn from studies on other dihydrobenzofuran derivatives. For instance, a series of 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov Molecular modeling of these compounds suggests that the benzofuran scaffold can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as tyrosine and phenylalanine. nih.gov Furthermore, the oxygen atom within the dihydrofuran ring may act as a hydrogen bond acceptor, interacting with residues like serine or tyrosine. nih.gov

In another study focused on designing inhibitors for the phosphodiesterase 1B (PDE1B) enzyme, molecular docking of 2,3-dihydrobenzofuran (B1216630) derivatives highlighted the importance of the scaffold in orienting functional groups for optimal interaction within the enzyme's active site. nih.gov These studies suggest that the dihydrobenzofuran moiety of this compound could similarly anchor the molecule within a binding site, allowing the pentan-2-one side chain to form additional interactions.

Table 1: Potential Molecular Interactions of the Dihydrobenzofuran Scaffold

Interaction Type Potential Interacting Residues
π-π Stacking Tyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp)
Hydrogen Bonding Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln)

This table is based on computational modeling and structure-activity relationship studies of other 2,3-dihydrobenzofuran derivatives. nih.govnih.gov

Kinetic studies provide quantitative measures of how a compound interacts with an enzyme, including its binding affinity and the rate at which it is processed. While specific kinetic data for this compound is not published, studies on the enzymatic reactions involving similar structures offer valuable insights.

For example, the enzymatic hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid has been studied using Candida antarctica lipase. researchgate.netacademicjournals.org These studies reveal that the dihydrobenzofuran structure is a substrate for enzymatic activity, and the reaction kinetics are influenced by factors such as temperature and solvent composition. researchgate.netacademicjournals.org Another study focused on the enzyme-catalyzed dynamic kinetic resolution for the asymmetric synthesis of 2,3-dihydrobenzofuran esters, further demonstrating the amenability of this scaffold to enzymatic processes. nih.gov

The kinetic parameters, Michaelis constant (KM) and maximum velocity (Vmax), are crucial for characterizing enzyme-substrate interactions. A low KM value indicates a high affinity of the enzyme for the substrate. du.ac.in For a compound like this compound, if it were to act as an enzyme inhibitor, kinetic studies would be essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). du.ac.innih.gov

The ability of a compound to cross the cell membrane and reach its intracellular target is critical for its biological activity. For a lipophilic small molecule like this compound, passive diffusion across the lipid bilayer is the most probable mechanism of cellular uptake. nih.govmdpi.com Lipophilicity is a key determinant for this process; a compound must be sufficiently lipid-soluble to partition into the hydrophobic core of the cell membrane. nih.gov

The optimal lipophilicity for passive diffusion is generally considered to be within a logP range of 1 to 3. mdpi.com Compounds that are too hydrophilic will not readily enter the lipid bilayer, while overly lipophilic compounds may become trapped within the membrane. nih.gov Once inside the cell, the intracellular localization of a compound is governed by its physicochemical properties. Lipophilic compounds may accumulate in lipid-rich environments such as the endoplasmic reticulum or mitochondrial membranes.

Studies on benzofuran derivatives have shown their potential to induce apoptosis in cancer cells, suggesting that they can reach intracellular targets involved in cell death pathways. mdpi.com The specific localization would depend on the subcellular distribution of its target proteins.

Metabolomic and Biotransformation Studies (in non-human biological systems or in vitro enzymatic studies)

The metabolism of a compound determines its duration of action and can lead to the formation of active or inactive metabolites. In vitro models using liver microsomes or fungal systems are valuable tools for predicting metabolic pathways. nih.govmdpi.com

While no specific metabolic studies on this compound have been reported, potential biotransformation pathways can be predicted based on its chemical structure and data from analogous compounds. The primary sites for metabolism would likely be the aromatic ring of the dihydrobenzofuran moiety and the pentanone side chain.

Common phase I metabolic reactions for aromatic systems include hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For the pentanone side chain, reduction of the keto group to a secondary alcohol is a probable pathway, as is hydroxylation at various positions along the alkyl chain. nih.govresearchgate.net

Studies on synthetic cathinones, which also possess a keto group and an alkyl chain, have identified keto reduction and alkyl hydroxylation as major metabolic routes. nih.govresearchgate.net Furthermore, in vitro studies with 8-methoxy-purine-2,6-dione derivatives have demonstrated N-dealkylation and aromatic hydroxylation as key biotransformation reactions. nih.gov

Table 2: Predicted Phase I Biotransformation Pathways for this compound

Metabolic Reaction Potential Site
Aromatic Hydroxylation Benzene ring of the dihydrobenzofuran moiety
Keto Reduction Carbonyl group of the pentan-2-one side chain

This table is based on common metabolic pathways for aromatic compounds and molecules with keto and alkyl functionalities. nih.govnih.govresearchgate.net

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a critical parameter in drug discovery. semanticscholar.org It is often assessed in vitro by incubating the compound with liver microsomes and measuring its disappearance over time. The results are typically expressed as half-life (t1/2) and intrinsic clearance (CLint). nih.govresearchgate.net

Compounds can be categorized based on their metabolic stability as having low, intermediate, or high clearance. nih.gov The metabolic stability of this compound would be influenced by its affinity for metabolic enzymes like CYPs. The geometry of the side chain can significantly impact how the molecule fits into the active site of these enzymes, thereby affecting its rate of metabolism. mdpi.com For instance, increased branching or rigidity in a side chain can enhance metabolic stability. mdpi.com

The metabolism of 3-pentanone, a structurally related ketone, has been studied in the context of inflammatory conditions, indicating that such simple ketones are subject to metabolic processes in biological systems. nih.gov The dihydrobenzofuran core itself is found in many natural products and is generally considered to be a stable scaffold, though it can be subject to enzymatic degradation. researchgate.netresearchgate.net

Applications in Chemical Synthesis and Materials Science

5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one as a Key Synthetic Intermediate

The unique combination of a bicyclic ether aromatic system and a flexible alkyl ketone chain positions this compound as a significant intermediate in organic synthesis. The dihydrobenzofuran moiety is a recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs. nih.govnih.govresearchgate.net

The 2,3-dihydrobenzofuran (B1216630) skeleton is a core component of numerous natural products. rsc.org Synthetic strategies for these complex molecules often rely on intermediates that already contain this foundational ring system. The pentan-2-one side chain of this compound offers a reactive handle that can be elaborated through various carbon-carbon bond-forming reactions to construct the more intricate structures found in nature. For instance, the carbonyl group can undergo aldol (B89426) condensations, Wittig reactions, or Grignard additions to extend the carbon chain, while the alpha-carbons can be functionalized via enolate chemistry. These transformations are pivotal in the total synthesis of natural products like linderol A, bisabosqual A, and various oligomers of resveratrol. rsc.org

The dihydrobenzofuran scaffold is integral to a wide array of therapeutic agents due to its ability to interact with various biological targets. nih.govmdpi.comnih.gov Derivatives of this scaffold have been investigated for their potent anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.govnih.gov

This compound is a key building block for creating libraries of potential drug candidates. For example, its structure is foundational for developing potent selective cannabinoid receptor 2 (CB2) agonists, which are targets for treating neuropathic pain. nih.gov The synthesis of novel antitumor agents, such as (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones, also utilizes the dihydrobenzofuran core, demonstrating its importance in oncological drug discovery. nih.gov The pentanone chain can be modified to introduce various pharmacophores, thereby modulating the compound's activity, selectivity, and pharmacokinetic properties.

Scaffold/Derivative ClassTherapeutic Target/ApplicationKey Synthetic Role of Dihydrobenzofuran CoreReference
N-Alkyl-isatin acylhydrazonesCannabinoid Receptor 2 (CB2) Agonists (Neuropathic Pain)Provides a rigid, three-dimensional framework essential for receptor binding. nih.gov
Propen-1-one DerivativesAntitumor Agents (Cervical, Lung, Breast Cancer)Acts as the core structure to which other pharmacophoric groups are attached. nih.gov
mPGES-1 InhibitorsAnti-inflammatory and Cancer TherapyServes as a bioinspired lead structure for inhibitor design. nih.gov
Carboxylic Acid DerivativesDiureticsForms the basic skeleton for functionalization to achieve desired diuretic activity. nih.gov

As a synthon, this compound offers two primary sites for chemical reactions: the ketone functional group and the aromatic ring. This dual reactivity allows its participation in a wide range of organic transformations.

Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol, oxidized via Baeyer-Villiger oxidation, or converted into various heterocyclic systems like pyrazoles or thiazoles through condensation with appropriate reagents. nih.gov

Reactions involving the α-Methylene Group: The protons adjacent to the carbonyl are acidic and can be removed to form an enolate, which can then act as a nucleophile in alkylation, acylation, and condensation reactions.

Reactions on the Aromatic Ring: The dihydrobenzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for further functionalization of the core structure.

Development of Functionalized Derivatives for Specific Applications

The strategic functionalization of this compound allows for the tailoring of its properties for specific applications. By modifying either the pentanone side chain or the aromatic nucleus, researchers can fine-tune the molecule's electronic, steric, and physicochemical characteristics. For instance, the synthesis of sulfur-containing analogues has been explored to create novel antioxidants, mimicking the properties of tocopherols (B72186) (Vitamin E). researchgate.net Similarly, introducing different substituents can lead to derivatives with potent diuretic activity. nih.gov The development of such derivatives is a common strategy in medicinal chemistry to optimize lead compounds into effective drugs. researchgate.net

Integration into Advanced Materials

While the primary applications of this compound are in synthesis, its structural motifs are also relevant to materials science, particularly in the field of polymer chemistry.

To be integrated into a polymer, this compound must first be converted into a suitable monomer. This can be achieved by introducing a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, onto the molecule.

ReactionResulting Functional GroupPotential Polymerization Method
Wittig Reaction on the carbonyl groupVinyl/Alkene groupRadical, Cationic, or Anionic Polymerization
Reduction of ketone to alcohol, followed by esterification with acrylic acidAcrylate esterFree Radical or Controlled Radical Polymerization (e.g., RAFT, ATRP) nih.govnih.gov
Friedel-Crafts acylation on the aromatic ring with acryloyl chlorideVinyl ketoneRadical Polymerization

Once converted into a monomer, this compound could be used to synthesize polymers with unique properties. The rigid dihydrobenzofuran group incorporated into a polymer backbone or as a pendant group would significantly influence the material's thermal stability, mechanical strength, and optical properties. Furan-based building blocks have been successfully used to create novel donor-acceptor copolymers for applications in organic electronics, such as solar cells, indicating the potential for related structures in advanced materials. rsc.org The resulting polymers could find applications as specialty plastics, components in electronic devices, or advanced coatings.

Organic Electronic Materials

The pursuit of novel organic materials for electronic applications is a burgeoning area of research, driven by the promise of flexible, lightweight, and low-cost devices. While this compound itself is not a conjugated material, its dihydrobenzofuran core is a recurring motif in compounds designed for organic electronics. The true potential of this compound lies in its utility as a versatile building block for the synthesis of larger, electronically active molecules such as hole-transporting materials (HTMs) and components of organic light-emitting diodes (OLEDs).

The ketone functional group is a key feature that allows for a variety of chemical transformations to extend the conjugation of the molecule. Aryl ketones are recognized as valuable synthons for the synthesis of a wide array of heterocyclic and conjugated compounds. nih.govchemistryviews.org For instance, the ketone can undergo condensation reactions with various aromatic amines or hydrazines to form imines or hydrazones, respectively. These reactions can be strategically employed to link the dihydrobenzofuran unit to other electroactive moieties, thereby creating donor-acceptor or donor-donor architectures that are crucial for efficient charge transport.

Table 1: Potential Synthetic Modifications of this compound for Organic Electronic Materials.
Reaction TypeReactantResulting StructurePotential Application
Knoevenagel CondensationMalononitrileExtended π-system with electron-withdrawing groupsElectron-transporting material (ETM)
Suzuki Coupling (after conversion of ketone to a leaving group)Arylboronic acidBi-aryl or poly-aryl systemHole-transporting material (HTM)
Horner-Wadsworth-Emmons ReactionPhosphonate ylideStilbene-like derivativesEmissive layer in OLEDs

Research has demonstrated the successful incorporation of diaryl ketone cores into hole-transporting materials for perovskite solar cells, showcasing the viability of the ketone functional group in designing efficient charge transport layers. rsc.orgresearcher.life By analogy, derivatives of this compound could be synthesized to possess the necessary electronic properties, such as appropriate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, for effective charge injection and transport. The dihydrobenzofuran unit, being a good electron donor, makes this scaffold particularly promising for the development of HTMs.

Supramolecular Assemblies and Self-Assembled Structures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structure of this compound contains key features that could drive the formation of ordered supramolecular assemblies.

The primary driving force for self-assembly in this molecule would be hydrogen bonding, facilitated by the ketone's carbonyl group. The oxygen atom of the carbonyl is a hydrogen bond acceptor, capable of interacting with suitable hydrogen bond donors. rutgers.edu While the molecule itself lacks a strong hydrogen bond donor, in the presence of other complementary molecules or through keto-enol tautomerism (though generally less favorable for simple ketones), it could participate in hydrogen-bonding networks.

Furthermore, the aromatic dihydrobenzofuran ring can engage in π-π stacking interactions, another crucial non-covalent force in the formation of supramolecular structures. The planarity of the benzofuran (B130515) ring system encourages face-to-face stacking, leading to the formation of columnar or layered architectures. The flexible pentanone side chain could influence the packing arrangement, potentially leading to more complex and less predictable structures.

The interplay between hydrogen bonding involving the ketone group and π-π stacking of the dihydrobenzofuran core could lead to the formation of various self-assembled structures, such as one-dimensional tapes, two-dimensional sheets, or even more intricate three-dimensional networks. The specific nature of the resulting supramolecular assembly would be highly dependent on factors such as solvent, temperature, and the presence of other interacting species.

Table 2: Potential Intermolecular Interactions and Resulting Supramolecular Structures for this compound and its Derivatives.
Intermolecular InteractionParticipating Functional GroupPotential Supramolecular MotifPossible Resulting Structure
Hydrogen BondingKetone (C=O) as acceptorDimer or catemer motifs with suitable donors1D chains or 2D networks
π-π StackingDihydrobenzofuran ringOffset or face-to-face stackingColumnar stacks
van der Waals ForcesAlkyl chainInterdigitation of chainsLamellar structures

The field of liquid crystals is another area where derivatives of this compound might find application. The rigid dihydrobenzofuran core combined with a flexible alkyl chain is a common structural feature of calamitic (rod-shaped) liquid crystals. researchgate.netfrontiersin.org By modifying the pentanone chain, for instance by extending it or introducing other functional groups, it may be possible to induce liquid crystalline phases. The polarity imparted by the ketone group could also be advantageous in creating materials with interesting dielectric properties.

Analytical Chemistry Approaches for 5 2,3 Dihydrobenzofuran 5 Yl Pentan 2 One

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and whether chiral separation is necessary.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

Method development would involve optimizing several key parameters to achieve efficient separation with good peak shape and resolution. A C18 column is a common starting point due to its hydrophobicity, which effectively retains the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered to control the pH and improve peak symmetry. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining sharp peaks. Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector set at a wavelength corresponding to the analyte's maximum absorbance.

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
GradientStart at 30% B, increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength~285 nm

Gas Chromatography (GC) Method Development

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Given its ketone structure, this compound is amenable to GC analysis. The method provides high resolution and sensitivity, and the mass spectrometer offers definitive identification based on the compound's mass spectrum.

A typical GC method would employ a capillary column coated with a nonpolar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5ms). The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized. An inert carrier gas, usually helium or hydrogen, carries the vaporized sample through the column. The column temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is preferred for both quantification and structural confirmation.

ParameterCondition
InstrumentGas Chromatograph with Mass Spectrometer (GC-MS)
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Oven ProgramInitial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range50-400 m/z

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The structure of this compound does not inherently contain a chiral center. However, if substitutions on the pentanone chain or dihydrobenzofuran ring were to create a stereocenter, chiral separation would be crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities. Supercritical Fluid Chromatography (SFC) is an excellent technique for this purpose, offering faster separations and lower solvent consumption compared to chiral HPLC.

SFC uses a mobile phase, typically supercritical carbon dioxide, often mixed with a small amount of an organic modifier like methanol or ethanol. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of compounds. Method development focuses on selecting the appropriate CSP and optimizing the mobile phase composition (type and percentage of modifier) and operating conditions (pressure and temperature) to achieve baseline resolution of the enantiomers.

ParameterCondition
InstrumentSupercritical Fluid Chromatograph
ColumnChiralpak AD-H (4.6 x 250 mm, 5 µm particle size)
Mobile PhaseSupercritical CO2 / Methanol (85:15, v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
Injection Volume5 µL
DetectorUV-Vis Detector
Detection Wavelength285 nm

Spectrometric Techniques for Detection and Characterization in Complex Matrices

Spectrometric techniques are indispensable for detecting and characterizing this compound, providing information on its concentration and structural properties, even at low levels in complex samples.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and robust method for determining the concentration of an analyte in solution, provided it contains a chromophore that absorbs light in the UV-Vis range. The dihydrobenzofuran ring system in this compound acts as a strong chromophore. Substituted benzofurans typically exhibit absorption maxima (λmax) between 280 and 290 nm. researchgate.net The presence of the ketone group may slightly alter this absorption profile.

This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. This method is rapid, non-destructive, and widely used in quality control settings.

Fluorescence Spectroscopy for Trace Detection

Fluorescence spectroscopy is a highly sensitive detection method that can be employed for analytes that fluoresce. Many benzofuran (B130515) derivatives are known to be highly fluorescent, exhibiting significant quantum yields. researchgate.nettubitak.gov.tr This intrinsic fluorescence makes the technique particularly suitable for detecting trace amounts of this compound in complex biological or environmental matrices where high sensitivity is required.

In this technique, the sample is excited with light at its absorption wavelength, causing it to be promoted to an excited electronic state. As it returns to the ground state, it emits light at a longer wavelength (the emission wavelength). The intensity of this emitted light is directly proportional to the concentration of the analyte. The large separation between the excitation and emission wavelengths (Stokes shift) allows for very low background noise and thus very low limits of detection. The high quantum yields reported for some benzofuran compounds suggest that fluorescence spectroscopy could be a powerful tool for the trace analysis of this compound. tubitak.gov.tr

Coupling with Mass Spectrometry (LC-MS, GC-MS) for Identification and Quantification in Mixtures

The identification and quantification of this compound, especially at low concentrations in complex samples, are effectively achieved using chromatographic methods coupled with mass spectrometry. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose, with the choice often depending on the analyte's physicochemical properties and the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for the analysis of dihydrobenzofuran derivatives. The compound is first separated from other components in the sample mixture on a liquid chromatography column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. researchgate.net In this mode, a specific precursor ion corresponding to the protonated molecule of this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even in the presence of co-eluting matrix components. researchgate.net This approach is a standard in forensic toxicology for screening a wide array of novel psychoactive substances (NPS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established and highly reliable technique in forensic analysis. mdpi.com For a compound like this compound, which possesses sufficient volatility and thermal stability, GC-MS can provide excellent chromatographic resolution and definitive identification based on its mass spectrum. mdpi.comimpactfactor.org Ionization is typically achieved through electron ionization (EI), which generates a reproducible fragmentation pattern that can be compared against mass spectral libraries for identification. mdpi.com For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed, similar to its LC counterpart. While GC-MS is a powerful tool, some polar NPS may require a derivatization step to increase their volatility for analysis. mdpi.com

Sample Preparation Strategies for Analytical Assays

Effective sample preparation is a critical step to ensure reliable and accurate analytical results, as it aims to remove interfering substances from the biological matrix and concentrate the analyte of interest. nih.gov The choice of technique depends on the sample type (e.g., blood, plasma, urine), the analyte's properties, and the subsequent analytical method. nih.govresearchgate.net

Protein Precipitation (PPT): This is often the simplest and fastest method for treating plasma or blood samples. actapharmsci.comnih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which denatures and precipitates the majority of proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable solvent. nih.gov While quick, PPT may not effectively remove other matrix components like phospholipids, which can interfere with LC-MS analysis. sigmaaldrich.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to enhance its partitioning into the organic layer, thereby separating it from water-soluble interferences. LLE is a versatile technique but can be labor-intensive and may consume significant volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique that provides cleaner extracts compared to PPT and LLE. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. Finally, the analyte is eluted with a small volume of a strong solvent. tandfonline.com Various sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) are available, allowing for the selective extraction of a wide range of compounds, including NPS, from complex biological fluids. mdpi.comdntb.gov.ua

Supported Liquid Extraction (SLE): This technique combines the mechanism of LLE with the format of SPE. The aqueous sample is loaded onto a column packed with an inert solid support, such as diatomaceous earth. A water-immiscible organic solvent is then passed through the column to elute the analytes, leaving behind aqueous-soluble interferences. SLE has been shown to be an efficient extraction method for various NPS from biological matrices. mdpi.comresearchgate.net

Validation of Analytical Methods (Accuracy, Precision, Linearity, LOD, LOQ)

Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percentage of the nominal value and should be within ±15% (or ±20% at the lower limit of quantification). europa.euich.org

Precision: Precision evaluates the degree of scatter between a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV%) and should not exceed 15% (or 20% at the lower limit of quantification). europa.euich.org

Linearity: This demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. Linearity is confirmed if the calibration curve has a coefficient of determination (R²) of 0.99 or greater. nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. globalresearchonline.net

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. globalresearchonline.net For many NPS screening methods, LOQs are in the low nanogram per milliliter (ng/mL) range. nih.govmdpi.com

The table below summarizes typical validation parameters for the analysis of novel psychoactive compounds in biological samples using chromatographic and mass spectrometric methods.

ParameterTypical Acceptance CriteriaRepresentative Findings for Analogous Compounds
AccuracyWithin ±15% of nominal value (±20% at LOQ)84% to 114% mdpi.com
Precision (CV%)≤15% (≤20% at LOQ)0.66% to 14.8% mdpi.com
Linearity (R²)≥0.990.9934 to >0.999 nih.govmdpi.com
LODSignal-to-Noise Ratio ≥ 3:10.02 to 113 ng/mL researchgate.netmdpi.com
LOQSignal-to-Noise Ratio ≥ 10:1; Acceptable Accuracy & Precision0.25 to 375 ng/mL nih.govmdpi.com

Derivatization and Analog Development of the 5 2,3 Dihydrobenzofuran 5 Yl Pentan 2 One Scaffold

Synthesis of Structurally Modified Analogs

The synthesis of analogs of 5-(2,3-dihydrobenzofuran-5-yl)pentan-2-one involves modifications at both the dihydrobenzofuran moiety and the pentanone side chain. These modifications are guided by the goal of understanding and optimizing the molecule's interaction with biological targets.

The 2,3-dihydrobenzofuran (B1216630) ring system offers several positions for substitution, allowing for a wide range of structural diversity. Synthetic strategies often focus on introducing substituents onto the aromatic portion of the ring system to modulate electronic properties and steric bulk. For instance, the introduction of halogen atoms, such as chlorine or bromine, can significantly alter the binding affinity of the molecule to its target. mdpi.com Furthermore, the synthesis of derivatives with additional fused rings, such as quinazolinone or imidazole (B134444) scaffolds, has been explored to create hybrid molecules with potentially enhanced bioactivity. mdpi.com

General synthetic routes to 2,3-dihydrobenzofuran derivatives often involve intramolecular cyclization reactions. cnr.itnih.gov For example, palladium-catalyzed intramolecular annulation of alkene-tethered aryl iodides can provide access to carbamoyl-substituted 2,3-dihydrobenzofurans. researchgate.net Another approach involves the reaction of ortho-quinone methides with various nucleophiles to construct the dihydrobenzofuran core. cnr.it These methods provide a versatile platform for introducing a variety of substituents at different positions of the dihydrobenzofuran ring.

The pentanone side chain is a key feature of the this compound scaffold and is a prime target for modification. Variations can include altering the length of the alkyl chain, modifying the ketone functionality, and introducing substituents along the chain. For example, the ketone can be reduced to a secondary alcohol or converted to other functional groups such as oximes or hydrazones to explore different hydrogen bonding interactions with a target protein.

In a related series of compounds, (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones, the side chain is significantly more complex, incorporating a propenone linker and a triazole ring. nih.gov This highlights the extensive modifications that can be made to the side chain to explore new chemical space and biological activities.

To further diversify the chemical properties of the analogs, heteroatoms such as nitrogen, sulfur, or additional oxygen atoms can be incorporated into either the dihydrobenzofuran moiety or the side chain. This can be achieved through various synthetic methodologies. For instance, the furan (B31954) oxygen of the dihydrobenzofuran ring can be replaced with a nitrogen atom to yield a dihydroindole scaffold, a common bioisosteric replacement.

Alternative linkers can also be employed to connect the dihydrobenzofuran ring to the side chain or to modify the side chain itself. For example, the pentanone chain could be replaced with an amide, sulfonamide, or ether linkage to alter the flexibility and polarity of the molecule. In the development of cannabinoid receptor 2 (CB2) agonists, a series of 2,3-dihydro-1-benzofuran derivatives were synthesized where the side chain was a carboxamide moiety attached at the 5- or 6-position of the ring. nih.gov

Structure-Property and Structure-Activity Relationship (SAR/SPR) Studies of Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For 2,3-dihydrobenzofuran derivatives, SAR studies have been instrumental in identifying key structural features required for activity at various biological targets.

In studies on cannabinoid receptor 2 (CB2) agonists, it was found that the substitution pattern on the 2,3-dihydrobenzofuran ring and the nature of the side chain are critical for potency and selectivity. nih.gov For example, moving a carboxamide moiety from the 6- to the 5-position of the ring resulted in a dramatic loss of CB2 functional activity, suggesting a crucial interaction of the substituent at the 6-position with the receptor. nih.gov

Similarly, in the development of antitumor agents based on the (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one scaffold, SAR studies revealed that the nature and position of substituents on the phenyl ring of the side chain significantly impacted cytotoxicity against various cancer cell lines. nih.gov

A study on small-molecule SERCA2a activators found that a 5-dihydrobenzofuran analog retained high efficacy, indicating that the aromaticity of the benzofuran (B130515) ring was not essential for activity. nih.gov This highlights the importance of exploring both aromatic and saturated ring systems in analog design.

Analog Class Modification Observed Effect on Activity Reference
CB2 AgonistsShifting carboxamide from 6- to 5-position of dihydrobenzofuranDramatic loss of activity nih.gov
Antitumor AgentsSubstitution on the phenyl ring of the side chainSignificant impact on cytotoxicity nih.gov
SERCA2a ActivatorsHydrogenation of benzofuran to dihydrobenzofuranRetention of high efficacy nih.gov

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of related compounds, facilitating the exploration of chemical space and the identification of lead compounds. The 2,3-dihydrobenzofuran scaffold is well-suited for combinatorial synthesis due to the availability of multiple points for diversification.

Efficient synthetic protocols have been developed for the preparation of libraries based on 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. nih.gov These methods utilize commercially available starting materials and allow for the introduction of a wide range of substituents, leading to libraries of compounds with diverse physicochemical properties. nih.gov Such libraries are invaluable for high-throughput screening campaigns to identify novel bioactive molecules.

The synthesis of a small library of benzofuran derivatives fused to imidazole and quinazolinone scaffolds has also been reported, demonstrating the utility of library synthesis in creating molecules with desirable drug-like profiles. mdpi.com

Bioisosteric Replacements and Their Impact on Properties

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile.

For the this compound scaffold, several bioisosteric replacements can be envisioned. The dihydrobenzofuran moiety could be replaced by other bicyclic systems such as indoline (B122111), benzodioxole, or benzothiazole. For instance, in the development of SERCA2a activators, the isosteric replacement of the nitrogen in an indoline scaffold with oxygen to generate a benzofuran scaffold led to a substantial increase in the maximal rate of the enzyme. nih.gov

The pentanone side chain also offers opportunities for bioisosteric replacement. The ketone functional group could be replaced with other groups that can act as hydrogen bond acceptors, such as an oxime, an amide, or a sulfonamide. The alkyl chain could be replaced with a more rigid cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, to restrict conformational flexibility and potentially improve binding affinity. The strategic application of bioisosteric replacements can lead to the discovery of analogs with improved drug-like properties. nih.gov

Original Moiety Potential Bioisostere Rationale for Replacement Reference
2,3-DihydrobenzofuranIndolineModulate electronic properties and hydrogen bonding potential nih.gov
2,3-DihydrobenzofuranBenzodioxoleAlter metabolic stability and receptor interactions nih.gov
KetoneOximeModify hydrogen bonding capabilities and steric profile
Alkyl ChainCycloalkaneRestrict conformational flexibility

Future Research Directions and Perspectives

Unexplored Synthetic Avenues for 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one

The synthesis of the 2,3-dihydrobenzofuran (B1216630) core is a well-established area of organic chemistry, with numerous methods reported. nih.govresearchgate.netorganic-chemistry.org However, the exploration of more efficient, stereoselective, and environmentally benign strategies for the synthesis of specifically substituted derivatives like this compound remains a fertile ground for investigation.

Future synthetic explorations could focus on:

Transition Metal-Catalyzed Cyclizations: While various transition metals such as palladium, rhodium, and copper have been employed for the synthesis of dihydrobenzofurans, the application of newer catalytic systems could offer improved yields and selectivities. nih.gov For instance, the use of earth-abundant metal catalysts like iron or nickel could provide more sustainable and economical synthetic routes. nih.gov

Asymmetric Synthesis: The development of enantioselective methods to produce chiral this compound is a crucial area for future research. Chiral dihydrobenzofuran derivatives often exhibit distinct biological activities. google.com Asymmetric catalysis, including organocatalysis and chiral metal complexes, could be employed to achieve high enantiomeric excess.

Photocatalysis and Electrochemical Synthesis: These modern synthetic techniques offer mild reaction conditions and unique reactivity patterns. rsc.org Exploring visible-light photocatalysis or electrosynthesis for the construction of the dihydrobenzofuran ring or for the introduction of the side chain could lead to novel and efficient synthetic pathways. rsc.org

Synthetic ApproachPotential AdvantagesKey Areas for Exploration
Novel Transition Metal CatalysisIncreased efficiency, sustainability, and cost-effectiveness.Use of earth-abundant metals (Fe, Ni), development of novel ligand systems.
Asymmetric SynthesisAccess to enantiopure compounds with potentially distinct biological activities.Organocatalysis, chiral transition metal catalysis, biocatalysis.
Domino ReactionsImproved atom economy, reduced waste, and simplified procedures.Design of novel cascade sequences for the convergent synthesis of the target molecule.
Photocatalysis/ElectrosynthesisMild reaction conditions, unique reactivity, and green chemistry principles.Visible-light mediated cyclizations, electrochemical C-H functionalization.

Potential for New Biological Targets and Mechanistic Exploration

The dihydrobenzofuran scaffold is present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netresearchgate.netrsc.orgnih.gov This suggests that this compound could be a valuable candidate for biological screening against a variety of targets.

Future research in this area should include:

Broad Biological Screening: The compound should be subjected to a comprehensive screening program against a diverse panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes involved in inflammatory and neurodegenerative diseases. rsc.orgnih.gov

Identification of Novel Targets: Should initial screenings reveal significant activity, efforts should be directed towards identifying the specific molecular target(s) of this compound. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for target deconvolution.

Mechanistic Studies: A thorough investigation into the mechanism of action is crucial for understanding how the compound exerts its biological effects. This could involve studying its impact on signaling pathways, gene expression, and enzyme kinetics. For instance, many benzofuran (B130515) derivatives have been shown to interact with DNA and inhibit topoisomerase enzymes. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues of this compound would be invaluable for establishing structure-activity relationships. This would guide the design of more potent and selective derivatives.

Research AreaMethodologiesPotential Outcomes
Biological ScreeningCell-based assays, enzyme inhibition assays, antimicrobial susceptibility testing.Identification of preliminary biological activities (e.g., anticancer, antimicrobial).
Target IdentificationAffinity chromatography, proteomics, genetic screening.Discovery of novel molecular targets for therapeutic intervention.
Mechanistic ElucidationWestern blotting, qPCR, enzyme kinetics, cellular imaging.Understanding of the molecular mechanisms underlying the compound's activity.
SAR StudiesParallel synthesis, combinatorial chemistry, biological evaluation of analogues.Design of more potent and selective lead compounds for drug development.

Emerging Applications in Advanced Materials or Catalysis

Beyond its potential in medicinal chemistry, the structural features of this compound suggest possible applications in materials science and catalysis. The benzofuran core is a known chromophore and has been incorporated into organic light-emitting diodes (OLEDs) and fluorescent sensors.

Future research could explore:

Polymer Chemistry: The pentanone side chain could potentially be used as a handle for polymerization reactions, leading to the development of novel polymers with unique optical or thermal properties derived from the dihydrobenzofuran moiety.

Organic Electronics: The electron-rich dihydrobenzofuran ring system could be functionalized to create materials for organic electronics, such as organic field-effect transistors (OFETs) or photovoltaic devices.

Ligand Design for Catalysis: The oxygen atoms in the dihydrobenzofuran ring and the pentanone side chain could act as coordination sites for metal ions. This opens up the possibility of designing novel ligands for asymmetric catalysis or for the development of new metal-organic frameworks (MOFs). researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from predicting molecular properties to designing novel synthetic routes. jsr.orgresearchgate.netnih.gov The integration of these computational tools can significantly accelerate the research and development of this compound.

Key areas for the application of AI and ML include:

Predictive Modeling: ML models can be trained on existing data for dihydrobenzofuran derivatives to predict various properties of this compound, such as its solubility, toxicity, and potential biological activities (QSAR). researchgate.net This can help prioritize experimental efforts.

De Novo Drug Design: Generative AI models can design novel analogues of this compound with optimized properties. nih.gov These models can explore a vast chemical space to identify candidates with enhanced potency and selectivity.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering pathways that are not immediately obvious to human chemists.

High-Throughput Screening Data Analysis: In biological screening campaigns, ML algorithms can analyze large datasets to identify hit compounds and uncover complex structure-activity relationships that might be missed by traditional analysis methods. drughunter.com

AI/ML ApplicationDescriptionImpact on Research
Predictive ModelingUsing algorithms to forecast molecular properties and biological activities.Prioritization of experiments, reduction of costs and time.
De Novo DesignGenerative models to create novel molecules with desired characteristics.Accelerated discovery of optimized lead compounds.
RetrosynthesisAI-driven planning of synthetic routes.Discovery of novel and more efficient synthetic strategies.
Data AnalysisML algorithms for analyzing large and complex biological screening data.Identification of subtle structure-activity relationships and hit compounds.

Q & A

Basic Research: What are the optimal synthetic routes for 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis of dihydrobenzofuran derivatives often employs phenolic precursors and oxidative coupling. For example, 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using 4-methoxyphenol and styrene with 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature . Key factors include:

  • Solvent choice : HFIP enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
  • Oxidant selection : DDQ facilitates electron transfer, critical for cyclization.
  • Temperature control : Room temperature minimizes side reactions.
    To adapt this for this compound, replace styrene with a pentan-2-one precursor and optimize stoichiometry via kinetic studies.

Basic Research: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
Structural elucidation requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve substituent positions on the dihydrobenzofuran core and ketone group. For instance, 1^1H NMR distinguishes methine protons adjacent to the oxygen atom in the dihydrofuran ring .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C12_{12}H14_{14}O2_2) and isotopic patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm1^{-1}) and aromatic C-H bending modes .
  • HPLC-PDA : Ensures purity and detects byproducts, especially when scaling reactions .

Advanced Research: How can computational methods predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., cyclization barriers) using software like Gaussian. For example, HFIP’s role in stabilizing transition states can be simulated to optimize solvent choice .
  • Molecular Docking : Screen against biological targets (e.g., enzymes or receptors) using AutoDock Vina. Similar dihydrobenzofurans have shown affinity for cytochrome P450 isoforms, suggesting potential metabolic studies .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity to guide derivative design .

Advanced Research: What strategies address discrepancies in catalytic efficiency data during synthesis scale-up?

Methodological Answer:
Conflicting catalytic data often arise from:

  • Heterogeneity in mixing : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .
  • Oxidant decomposition : Replace DDQ with stable alternatives like MnO2_2 or perform controlled kinetic studies to identify degradation products .
  • Solvent purity : HFIP may absorb moisture; pre-dry solvents or switch to ionic liquids for reproducibility .
    Document reaction parameters (e.g., agitation rate, gas environment) systematically to isolate variables .

Advanced Research: How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) during cyclization. For example, (4R)-configured dioxane derivatives were synthesized using chiral auxiliaries .
  • Kinetic Resolution : Use lipases or transition-metal catalysts to separate enantiomers during ketone functionalization .
  • Crystallography : Confirm enantiomeric excess (ee) via X-ray diffraction or chiral HPLC with polysaccharide columns .

Advanced Research: What are the limitations in extrapolating in vitro bioactivity data to in vivo models for this compound?

Methodological Answer:

  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes. For instance, dihydrobenzofurans are prone to oxidative metabolism at the furan ring .
  • Solubility : Use Hansen solubility parameters to design prodrugs (e.g., phosphate esters) for improved bioavailability .
  • Toxicity Screening : Perform zebrafish embryo or HEK293 cell assays to identify off-target effects before murine studies .

Advanced Research: How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent Replacement : Substitute HFIP with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce environmental impact .
  • Catalyst Recycling : Immobilize DDQ on silica gel or use electrochemical oxidation to regenerate the oxidant .
  • Waste Minimization : Employ flow chemistry to enhance atom economy and reduce byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.